

Comparative study of Cu(acac)₂ and Cu(hfac)₂ as CVD precursors

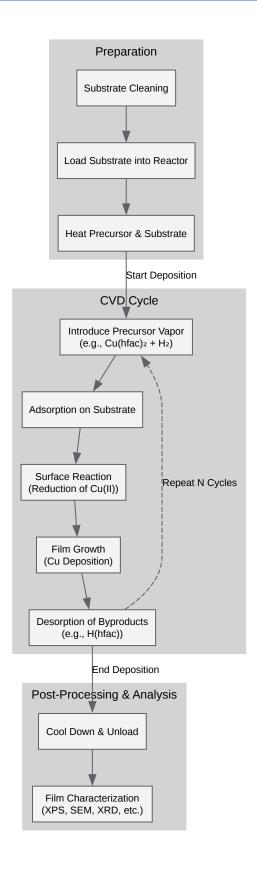
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Copper acetylacetonate	
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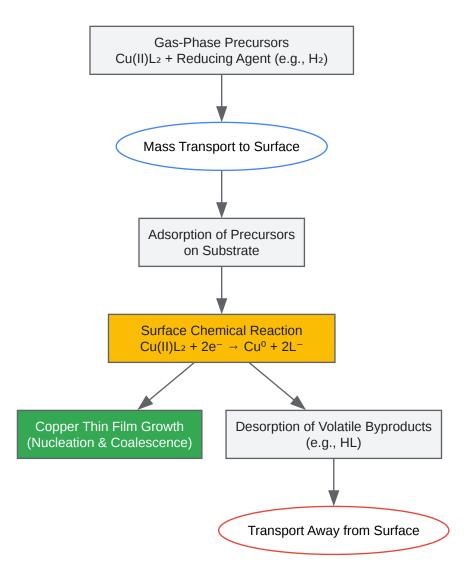
Introduction and Structural Differences

Cu(acac)₂ and Cu(hfac)₂ are both metal β-diketonate complexes widely used for depositing copper or copper oxide thin films.[1] They share a similar planar molecular structure with a central Cu(II) ion coordinated by two bidentate ligands.[1] The primary structural difference lies in the terminal groups of the ligands. In Cu(acac)₂, these are methyl (–CH₃) groups, whereas in Cu(hfac)₂, the hydrogen atoms on the methyl groups are substituted with highly electronegative fluorine atoms, forming trifluoromethyl (–CF₃) groups.[1][2] This substitution significantly alters the chemical and physical properties of the precursor, impacting its performance in deposition processes.[1]









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References

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- 2. diva-portal.org [diva-portal.org]



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